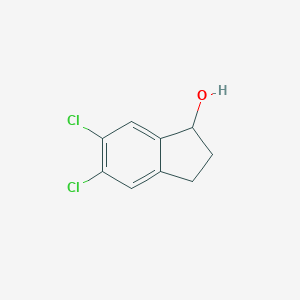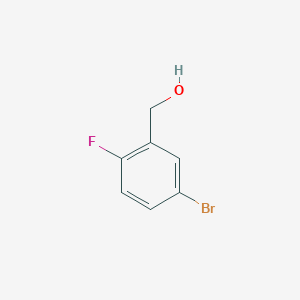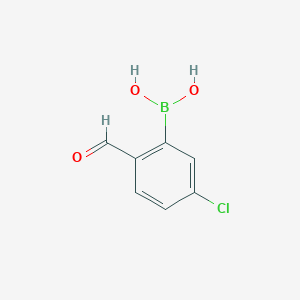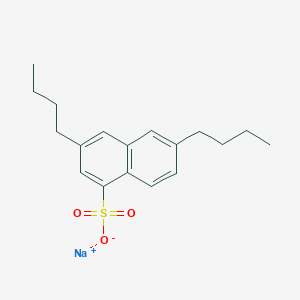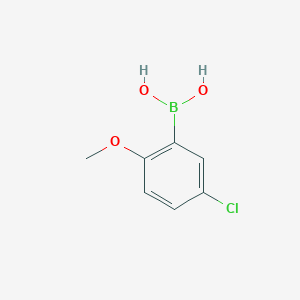
4-(2,2,2-Trifluoroéthoxy)phénol
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethoxy)phenol: is an organic compound with the molecular formula C8H7F3O2 . It is characterized by the presence of a trifluoroethoxy group attached to a phenol ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
Chemistry: 4-(2,2,2-Trifluoroethoxy)phenol is used as a building block in organic synthesis. Its unique trifluoroethoxy group imparts distinct reactivity, making it valuable for the synthesis of complex molecules .
Biology and Medicine: Its trifluoroethoxy group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, 4-(2,2,2-trifluoroethoxy)phenol is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethoxy)phenol typically involves the following steps:
Etherification: The starting material, o-nitrochlorobenzene, undergoes etherification with 2,2,2-trifluoroethanol in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide.
Reduction: The nitro group in 2-(2,2,2-trifluoroethoxy)nitrobenzene is reduced to an amino group using hydrogenation with palladium on carbon as a catalyst.
Diazotization and Hydrolysis: The resulting 2-(2,2,2-trifluoroethoxy)aniline undergoes diazotization followed by hydrolysis to produce 4-(2,2,2-trifluoroethoxy)phenol.
Industrial Production Methods: The industrial production of 4-(2,2,2-trifluoroethoxy)phenol follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,2,2-Trifluoroethoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic aromatic substitution due to the electron-donating effect of the hydroxyl group.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroquinones.
Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used for nitration reactions.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Nitration: 4-nitro-2,2,2-trifluoroethoxyphenol.
Halogenation: 4-chloro-2,2,2-trifluoroethoxyphenol.
Oxidation: 4-(2,2,2-trifluoroethoxy)quinone.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-trifluoroethoxy)phenol is primarily related to its ability to undergo electrophilic aromatic substitution reactions. The trifluoroethoxy group enhances the electron density on the phenol ring, making it more reactive towards electrophiles. This property is exploited in various synthetic applications to introduce functional groups onto the aromatic ring .
Comparaison Avec Des Composés Similaires
2-(2,2,2-Trifluoroethoxy)phenol: Similar to 4-(2,2,2-trifluoroethoxy)phenol but with the trifluoroethoxy group at the ortho position.
4-(2,2,2-Trifluoroethoxy)aniline: An intermediate in the synthesis of 4-(2,2,2-trifluoroethoxy)phenol.
Uniqueness: 4-(2,2,2-Trifluoroethoxy)phenol is unique due to the para positioning of the trifluoroethoxy group, which significantly influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its ortho and meta counterparts .
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQMEMHOVBEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517689 | |
| Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129560-99-2 | |
| Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-trifluoroethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-(2,2,2-Trifluoroethoxy)phenol described in the paper?
A1: The paper introduces a novel and efficient method for synthesizing 4-(2,2,2-Trifluoroethoxy)phenol via direct nucleophilic substitution. This compound, previously unreported in scientific literature [], was achieved with a remarkable yield of 83.6% []. The reaction involves reacting 4-bromophenol with sodium 2,2,2-trifluoroethylate in the presence of copper iodide (CuI) as a catalyst []. This method offers a valuable pathway for obtaining this previously unsynthesized compound, potentially opening doors for further research and applications.
Q2: What factors were found to influence the yield of 4-(2,2,2-Trifluoroethoxy)phenol during its synthesis?
A2: The research investigated various reaction parameters that impact the yield of 4-(2,2,2-Trifluoroethoxy)phenol. The study revealed that using a 1:4 molar ratio of 4-bromophenol to CuI, employing dimethylacetamide (DMAC) as the solvent, and maintaining a reaction temperature of 130°C resulted in the highest yield of 85.93% []. These findings provide valuable insights for optimizing the synthesis process to obtain the highest possible yield of this novel compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
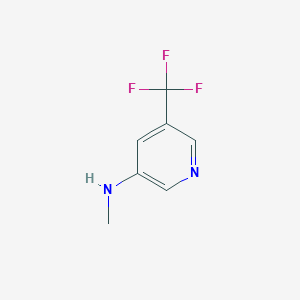
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)


